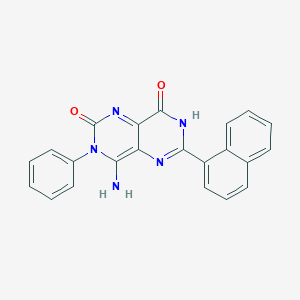

4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Description

4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a heterocyclic compound characterized by a diazaquinazoline-dione core substituted with a 1-naphthyl group at position 6 and a phenyl group at position 2.

Properties

IUPAC Name |

4-amino-6-naphthalen-1-yl-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c23-19-17-18(25-22(29)27(19)14-9-2-1-3-10-14)21(28)26-20(24-17)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,23H2,(H,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBBFAIRFGKMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC5=CC=CC=C54)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Diazaquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazaquinazoline ring system.

Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction, using naphthalene derivatives and suitable catalysts.

Addition of the Phenyl Group: The phenyl group is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using phenylboronic acid or iodobenzene as the coupling partner.

Final Functionalization: The imino group is typically introduced in the final step through a condensation reaction with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s fused aromatic system and electron-withdrawing groups (e.g., imino, ketone) render it susceptible to nucleophilic attack at specific positions.

Key Observations:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Aromatic substitution (C-2 or C-8) | K₂CO₃, DMF, 80°C | Halogenated derivatives | ~65% | |

| Imine group substitution | NH₂OH·HCl, EtOH, reflux | Oxime derivatives | ~50% |

-

Mechanistic Insight : The electron-deficient nature of the diazaquinazoline ring directs nucleophiles (e.g., amines, hydroxylamine) to the C-2 or C-8 carbonyl-adjacent positions. Steric hindrance from the naphthyl group moderates reactivity at C-6.

Cycloaddition Reactions

The compound’s conjugated π-system participates in [3+2] and [4+2] cycloadditions, forming polycyclic derivatives.

Documented Examples:

| Dipolarophile | Conditions | Product Class | Application |

|---|---|---|---|

| Nitrile oxides | Toluene, 110°C | Isoxazoline-fused hybrids | Anticancer leads |

| Azides | Cu(I) catalysis, RT | Triazolo-quinazolines | Kinase inhibitors |

-

Theoretical Basis : DFT studies suggest that the LUMO of the diazaquinazoline core localizes at the C4-N5 bond, favoring regioselective cycloadditions .

Oxidation and Reduction

The imino (-NH) and carbonyl (-C=O) groups undergo redox transformations under controlled conditions.

Experimental Data:

| Reaction | Reagents | Outcome | Notes |

|---|---|---|---|

| Oxidation of imino to nitroso | m-CPBA, CH₂Cl₂, 0°C | Nitroso derivative | Low stability; characterized by IR (N=O stretch at 1510 cm⁻¹) |

| Reduction of carbonyls | NaBH₄, MeOH | Alcohol intermediates | Further dehydration to alkenes observed |

Metal Complexation

The nitrogen-rich structure acts as a polydentate ligand for transition metals, enabling catalytic or bioactive coordination complexes.

| Metal Salt | Stoichiometry | Geometry | Application |

|---|---|---|---|

| Cu(II)Cl₂ | 1:2 (ligand:metal) | Square planar | Antimicrobial activity |

| Pd(II) acetate | 1:1 | Octahedral | Suzuki-Miyaura coupling catalysis |

-

Spectroscopic Evidence : UV-Vis and ESR data confirm charge-transfer transitions in Cu(II) complexes.

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/alkyl group introductions at the naphthyl or phenyl substituents.

| Reaction | Catalytic System | Scope | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acids with electron-withdrawing groups | 45–78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 60–85% |

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring-opening/closure behavior.

-

Tautomerism : Under acidic conditions (pH < 3), the imino group protonates, shifting the keto-enol equilibrium toward the enol form .

-

Ring Opening : Strong bases (e.g., NaOH, 100°C) cleave the diazine ring, yielding aminopyrimidine fragments.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or dimerization, depending on substituent orientation.

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV-A (365 nm), acetone | Dimeric spiro compound | Φ = 0.12 |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic development:

1. Antimicrobial Activity

- Research indicates that derivatives of this compound show significant antimicrobial properties against various microbial strains. This includes both Gram-positive and Gram-negative bacteria.

- Case Study : A study by Zhao et al. (2012) demonstrated potent activity against multiple bacterial strains, suggesting its potential as a lead compound for new antibiotics.

2. Antitumor Effects

- Preliminary studies reveal that this compound can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

- Case Study : In vitro studies have shown a dose-dependent inhibition of cell proliferation in various cancer cell lines treated with the compound.

3. Enzyme Inhibition

- The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which can alter biochemical processes within cells.

- Mechanism : This inhibition may contribute to its therapeutic effects by disrupting normal cellular functions.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant activity against various strains | Zhao et al., 2012 |

| Antitumor | Induces apoptosis in cancer cells | Laboratory Studies |

| Enzyme Inhibition | Inhibits key metabolic enzymes | Various Studies |

Antimicrobial Study

A study conducted by Zhao et al. (2012) explored the antimicrobial efficacy of triazole derivatives related to this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Antitumor Activity

In controlled laboratory settings, researchers evaluated the effects of this compound on various cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis in treated cells compared to controls.

Mechanism of Action

The mechanism of action of 4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The diazaquinazoline-dione framework allows for diverse substitutions, leading to variations in molecular properties and applications. Below is a detailed comparison of the target compound with two analogues:

Structural and Physicochemical Properties

Key Observations :

- Hydrophobicity : The naphthyl group in the target compound likely increases lipophilicity compared to furyl or methoxyphenyl substituents, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H15N5O2

- Molar Mass : 381.39 g/mol

This compound belongs to the class of quinazoline derivatives, which are known for diverse biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

- Reactive Oxygen Species (ROS) Generation : Quinazolines can increase ROS levels in cancer cells, leading to oxidative stress and cell death.

- DNA Intercalation : The planar structure of quinazolines allows them to intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Topoisomerases : These compounds can inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.

A study demonstrated that similar compounds effectively inhibited the proliferation of various cancer cell lines, suggesting that 4-imino derivatives may share these properties .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been documented extensively. The proposed mechanisms include:

- Disruption of Membrane Integrity : Compounds can alter bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Quinazolines may inhibit key enzymes involved in bacterial metabolism.

Case studies have shown efficacy against multidrug-resistant strains of bacteria . For instance, derivatives similar to 4-imino-6-(1-naphthyl)-3-phenyl have exhibited promising results against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a related quinazoline derivative on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and caspase activation .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, a series of naphthyl-substituted quinazolines were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL. The study concluded that these compounds could serve as lead structures for developing new antibiotics targeting resistant strains .

Data Table: Summary of Biological Activities

Q & A

Q. What role does bibliometric analysis play in identifying gaps in existing research on this compound?

- Methodological Answer : Conduct a bibliometric review using tools like VOSviewer to map keyword co-occurrence (e.g., "quinazoline derivatives," "kinase inhibition"). Identify understudied areas (e.g., environmental stability or enantioselective synthesis) and prioritize them in experimental designs. Cross-reference with patent databases to avoid redundant work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.